molecular formula C18H15N3O3 B2983745 N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2,2-diphenylacetamide CAS No. 868216-22-2

N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2,2-diphenylacetamide

Cat. No.: B2983745
CAS No.: 868216-22-2
M. Wt: 321.336
InChI Key: XQKZXBKGTYPIFY-UHFFFAOYSA-N
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Description

N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2,2-diphenylacetamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring fused with a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2,2-diphenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of orotic acid with diphenylacetic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2,2-diphenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamide
  • N-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]-beta-alanine

Uniqueness

Compared to similar compounds, N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2,2-diphenylacetamide is unique due to its diphenylacetamide moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and specificity in binding to molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-6-yl)-2,2-diphenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-15-11-14(20-18(24)21-15)19-17(23)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,16H,(H3,19,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKZXBKGTYPIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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